molecular formula C31H29N5O4 B15128681 6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid

6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid

Cat. No.: B15128681
M. Wt: 535.6 g/mol
InChI Key: SVYILCGGZGGNFV-UHFFFAOYSA-N
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Description

This compound is a multifunctional organic molecule featuring:

  • A nicotinic acid core (pyridine-3-carboxylic acid), which provides a carboxylic acid group for conjugation or salt formation.
  • A piperidin-4-ylmethyl group, contributing conformational flexibility and basicity.
  • An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the piperidine nitrogen, enabling selective deprotection under basic conditions (e.g., piperidine).

The molecular formula is estimated as C₃₁H₂₉N₅O₅ (molecular weight ≈ 551.6 g/mol). Its structure suggests applications in solid-phase peptide synthesis (SPPS) or medicinal chemistry, particularly as a building block for targeting nucleotide-binding proteins like kinases .

Properties

Molecular Formula

C31H29N5O4

Molecular Weight

535.6 g/mol

IUPAC Name

6-[[6-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]pyrimidin-4-yl]amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C31H29N5O4/c37-30(38)21-9-10-28(32-17-21)35-29-16-22(33-19-34-29)15-20-11-13-36(14-12-20)31(39)40-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-10,16-17,19-20,27H,11-15,18H2,(H,37,38)(H,32,33,34,35)

InChI Key

SVYILCGGZGGNFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC(=NC=N2)NC3=NC=C(C=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The piperidine ring is then introduced through a nucleophilic substitution reaction. The pyrimidine ring is synthesized separately and then coupled with the piperidine derivative. Finally, the nicotinic acid moiety is introduced through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or dimethylformamide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, either by inhibiting or activating them. This can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Solubility* pKa (Carboxylic Acid)
Target: 6-((6-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid Nicotinic acid + pyrimidine + piperidine Fmoc, pyrimidinylamino, carboxylic acid ~551.6 Low (organic solvents) ~2.3
6-((Fmoc-amino)nicotinic acid (CAS:254737-61-6) Nicotinic acid Fmoc, carboxylic acid 372.4 Moderate (DMF/DMSO) ~2.3
4-(Fmoc-amino)piperidine-4-carboxylic acid HCl (CAS:368866-09-5) Piperidine Fmoc, carboxylic acid, hydrochloride salt 402.9 High (aqueous) ~2.5
2-((Fmoc-aminomethyl)isonicotinic acid (CAS:1514977-42-4) Isonicotinic acid (pyridine-4-carboxylic acid) Fmoc-aminomethyl, carboxylic acid 374.4 Low (DCM/THF) ~1.9
6-[(Fmoc-piperidin-4-yl)oxy]nicotinic acid Nicotinic acid + piperidine Fmoc, ether linkage, carboxylic acid ~471.5 Moderate (MeOH) ~2.3

*Solubility inferred from structural analogs; Fmoc groups generally reduce aqueous solubility.

Research Findings:

  • Solid-Phase Synthesis : Fmoc-protected piperidines (e.g., ) are widely used in SPPS for constructing peptide-based therapeutics, highlighting the target’s utility in combinatorial chemistry .

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